tert-butyl N-(2-aminohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-aminohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(12)8-13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLLORAJORZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195959 | |
| Record name | Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-32-3 | |
| Record name | Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Starting Material : 1,2-diaminohexane or 2-aminohexylamine derivatives.
- Reagent : Di-tert-butyl dicarbonate (Boc2O) is the Boc-protecting agent.
- Solvent : Common solvents include dry dioxane, tetrahydrofuran (THF), or anhydrous dichloromethane (DCM).
- Conditions : Typically performed at low temperature (0 °C) under inert atmosphere (argon or nitrogen) to avoid side reactions.
- Workup : Extraction, washing, drying, and purification by crystallization or chromatography.
Detailed Preparation Methods
Mono-Boc Protection of 2-Aminohexylamine
A representative method adapted from related alkylamine carbamate syntheses involves:
-
- Dissolve 2-aminohexylamine in dry dioxane or THF at 0 °C.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) in the same solvent over several hours.
- Stir the reaction mixture for additional hours at 0 °C to room temperature for completion.
- Remove the solvent under reduced pressure.
- Extract the residue with organic solvents (e.g., chloroform or ethyl acetate).
- Wash aqueous phase to remove impurities.
- Dry organic extracts over anhydrous sodium sulfate.
- Purify by recrystallization or chromatography.
Yields : Moderate to good yields (40–70%) can be obtained, which can be improved by using an excess of amine or Boc2O.
Carbamate Formation via Nucleophilic Substitution and Coupling
In some cases, this compound is prepared as an intermediate for conjugation reactions:
- Reagents : Carbamate intermediate reacts with carboxylic acids, activated esters, or anhydrides using coupling agents like EDC.HCl, HBTU, or DCC in the presence of bases such as DIPEA or DMAP.
- Solvents : Anhydrous dichloromethane or dimethylformamide (DMF).
- Conditions : Room temperature under nitrogen atmosphere, reaction times vary from 2 to 24 hours.
- Workup : Standard aqueous washes and organic phase drying followed by concentration and purification.
Alternative Preparation via Mixed Anhydride Method
A patent describes a related method for preparing tert-butyl carbamate derivatives involving:
- Formation of a mixed acid anhydride intermediate using isobutyl chlorocarbonate and N-methylmorpholine (NMM) as a base.
- Subsequent condensation with an amine (e.g., benzylamine analogs) in anhydrous ethyl acetate at low temperatures (0–15 °C).
- Isolation by extraction, washing, and crystallization with hexane/ethyl acetate mixtures.
- This method achieves high yields (~93%) and high purity of the Boc-protected amine.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Selectivity : The Boc protection is highly selective for primary amines under controlled conditions, preventing over-protection or side reactions.
- Reaction Monitoring : Typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy to ensure completion.
- Purification : Crystallization from hexane/ethyl acetate or chromatographic methods yield analytically pure compounds.
- Stability : The tert-butyl carbamate group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) for further transformations.
- Applications : The compound serves as a key intermediate in peptide synthesis, drug conjugation, and as a building block for further chemical modifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-aminohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.
Major Products Formed:
Substitution Reactions: Products include various N-substituted derivatives depending on the electrophile used.
Deprotection Reactions: The primary product is hexanediamine, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
Synthetic Intermediate for Pharmaceuticals
Tert-butyl N-(2-aminohexyl)carbamate serves as a vital intermediate in the synthesis of various pharmaceutical compounds, notably lacosamide, an anticonvulsant medication. The compound is utilized in the preparation of other intermediates that are essential for the production of lacosamide, enhancing the efficiency of synthetic routes in medicinal chemistry .
Reagents in Organic Synthesis
The compound can act as a reagent in organic synthesis, particularly in reactions involving amine functionalities. Its ability to participate in alkylation reactions under phase-transfer catalysis conditions makes it valuable for constructing complex molecular architectures .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminohexyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between tert-butyl N-(2-aminohexyl)carbamate and its analogs:
*Calculated using atomic masses.
†Estimated based on Boc-protected amine analogs .
Key Observations
Chain Length and Lipophilicity :
- The hexyl chain in the target compound confers greater lipophilicity compared to the ethyl/propyl chains in analogs. This enhances membrane permeability, making it favorable for drug delivery applications.
- Shorter chains (e.g., ethyl in ’s compound) increase polarity, improving aqueous solubility .
Functional Group Reactivity: The azidoethyl group in Block B () enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), which are absent in the hydroxyethyl or unmodified hexyl derivatives .
Physical Properties :
- Predicted boiling points and densities vary with molecular weight and substituents. For example, the hydroxyethyl analog has a lower molar mass (204.27 vs. 240.32) but a higher predicted boiling point (311.5°C) due to polar interactions .
- The pKa (~14.6) of Boc-protected amines remains consistent across analogs, ensuring similar deprotection conditions under acidic environments .
Synthetic Utility :
- Block B () was synthesized via reductive amination, a method applicable to the target compound with modifications for the longer hexyl chain .
- The hydroxyethyl analog () may require protection of the hydroxyl group during synthesis to prevent side reactions .
Research Implications
- Drug Development : The hexyl derivative’s lipophilicity could optimize pharmacokinetic profiles in therapeutic candidates.
- Material Science : Azide-functionalized analogs (e.g., Block B) are pivotal in polymer and bioconjugate chemistry .
- Analytical Challenges : Longer alkyl chains (hexyl) may complicate crystallization or chromatographic separation compared to shorter analogs.
Biological Activity
Tert-butyl N-(2-aminohexyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and protein targeting. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 216.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a hexyl amine chain. This unique structure allows for various interactions within biological systems, making it suitable for applications in drug design.
The primary mechanism through which this compound exerts its biological activity is via its role as a linker in Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target protein, leading to ubiquitination and subsequent proteasomal degradation. The effectiveness of this process is highly dependent on the linker used, with this compound providing optimal flexibility and spatial arrangement for effective binding interactions necessary for protein degradation processes .
Antiproliferative Effects
Recent studies have demonstrated that compounds linked through this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research comparing these compounds to established antiproliferative agents like metformin revealed that some PROTACs required lower concentrations to achieve comparable or superior growth inhibition in pancreatic cancer cells .
Antibacterial Activity
In addition to its role in cancer therapy, this compound has been investigated for antibacterial properties. A study examining alkylamine-linked compounds showed that those incorporating longer-chain amines exhibited activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.1 to 13.4 µM, indicating promising antibacterial potential .
Case Studies
Case Study 1: PROTAC Development
A notable case study involved the development of a PROTAC utilizing this compound as a linker. This PROTAC was designed to target a specific oncoprotein implicated in tumor growth. In vitro assays demonstrated that the compound effectively induced degradation of the target protein, leading to reduced cell viability in cancer cell lines.
Case Study 2: Antibacterial Applications
Another study focused on evaluating the antibacterial efficacy of derivatives containing this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed enhanced activity compared to traditional antibiotics, suggesting potential for development into new therapeutic agents .
Summary of Findings
| Study Focus | Biological Activity | Key Findings |
|---|---|---|
| PROTAC Development | Targeted protein degradation | Effective in reducing cell viability in cancer cells |
| Antibacterial Activity | Inhibition of bacterial growth | MIC values between 6.1–13.4 µM against S. aureus |
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-(2-aminohexyl)carbamate, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves reacting tert-butyl carbamate with 2-aminohexylamine derivatives under mild conditions. A common method uses di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane or tetrahydrofuran (THF) with a base (e.g., triethylamine) to neutralize byproducts. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. Optimization includes adjusting temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions. Purification via column chromatography or recrystallization enhances purity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying protons and carbons in the tert-butyl, carbamate, and aminohexyl groups. Mass spectrometry (MS) validates molecular weight, while HPLC assesses purity (>95%). Infrared (IR) spectroscopy detects functional groups like N-H (3300–3500 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹). Cross-referencing with databases (e.g., PubChem) ensures consistency .
Q. What are the common chemical reactions of this compound, and how are they monitored?
The compound undergoes nucleophilic substitution (e.g., alkylation at the amino group) and hydrolysis (under acidic/basic conditions to remove the Boc protecting group). Reactions are monitored via TLC for real-time progress. For hydrolysis, tracking pH changes (using a pH meter) and quantifying liberated tert-butanol via gas chromatography (GC) confirms reaction completion .
Advanced Research Questions
Q. How does the aminohexyl chain length affect the compound’s bioactivity and interaction with enzymes?
The aminohexyl moiety influences solubility, steric hindrance, and hydrogen-bonding capacity. Comparative studies using derivatives with varying chain lengths (e.g., C4 vs. C6) reveal differences in binding affinity to targets like proteases or kinases. Structure-activity relationship (SAR) analyses via enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking simulations highlight optimal chain lengths for target engagement .
Q. What computational strategies are used to model this compound’s interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model ligand-protein interactions over time, identifying key binding residues. Docking software (AutoDock Vina, Schrödinger) assesses binding poses and affinity scores. Validation involves comparing computational results with experimental IC₅₀ or Kd values .
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities. Strategies include:
Q. What mechanisms explain this compound’s role as a DNA alkylating agent?
The compound’s chloroethyl or similar reactive groups form covalent adducts with DNA guanine residues, disrupting replication. Studies using gel electrophoresis detect DNA crosslinking, while LC-MS/MS identifies specific adducts. Comparative assays with known alkylators (e.g., cisplatin) quantify potency .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Solubility is enhanced using co-solvents (DMSO-water mixtures) or cyclodextrin complexes. Preformulation studies assess stability in simulated biological fluids (e.g., PBS at 37°C) via UV-Vis spectroscopy. Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .
Q. What methods ensure the compound’s stability under varying experimental conditions?
Stability is tested via accelerated degradation studies (e.g., exposure to light, heat, or humidity). High-resolution mass spectrometry (HRMS) identifies degradation products. Buffered solutions (pH 7.4) and inert atmospheres (N₂) minimize hydrolysis and oxidation .
Q. How are enantiomers of this compound separated and characterized?
Chiral chromatography (e.g., using Chiralpak® columns) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. X-ray crystallography (via SHELX or SIR97) determines crystal packing and stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
